hexanitratocerate(IV)

Description

Historical Trajectory of Cerium(IV) Reagent Development

The journey of cerium in chemistry began with its discovery in 1803 by Jöns Jakob Berzelius and Wilhelm Hisinger. A pivotal moment in the development of cerium reagents was the separation of cerium(III) oxide by Carl Gustaf Mosander in 1839. Early research focused on understanding the dual oxidation states of cerium (+3 and +4), a unique characteristic among the lanthanides. wikipedia.org

The first significant cerium(IV) reagent to be widely used was cerium(IV) sulfate (B86663), Ce(SO₄)₂. Its synthesis from cerium(IV) oxide and sulfuric acid marked a key advancement. By the early 20th century, particularly through the work of Smith and Getz in 1928, cerium(IV) sulfate was established as a valuable reagent in redox titrations, a practice that came to be known as cerimetry. mgesjournals.com The use of cerium as an oxidant in volumetric analysis dates back to titrations first performed by Lange in 1861. soton.ac.uk

While cerium(IV) sulfate was important, the development of ammonium (B1175870) hexanitratocerate(IV), commonly known as ceric ammonium nitrate (B79036) (CAN), significantly broadened the scope of cerium(IV) chemistry. lehigh.edu CAN proved to be a more versatile and powerful oxidizing agent in many contexts, particularly in organic synthesis, due to the influence of the nitrate ligands compared to sulfate ligands. This has led to its extensive use for a wide range of chemical transformations. lehigh.edu

Academic Significance and Research Niche of Hexanitratocerate(IV)

The academic significance of the hexanitratocerate(IV) anion lies primarily in its role as a potent and selective one-electron oxidizing agent. wikipedia.orgresearchgate.net With a redox potential (E°) of approximately +1.61 V versus the Normal Hydrogen Electrode (NHE), it is one of the strongest yet shelf-stable oxidants available to chemists, even surpassing the oxidizing power of chlorine (E° ≈ 1.36 V). wikipedia.org This high oxidative strength allows it to participate in reactions where other common oxidants fail.

The research niche for hexanitratocerate(IV) is centered on its application in organic synthesis. It is widely employed for a variety of transformations, including:

Oxidation of functional groups : It can oxidize alcohols, phenols, and aldehydes. researchgate.net

Carbon-Carbon bond formation : The chemistry of Ce(IV) oxidants is often dominated by radical and radical cation intermediates, which are useful for C-C bond-forming reactions. lehigh.edu

Deprotection : It is a standard reagent for cleaving certain protecting groups, such as para-methoxybenzyl (PMB) ethers from alcohols. wikipedia.org

Synthesis of Heterocycles : Catalytic amounts of CAN can be used to efficiently synthesize complex organic molecules like quinoxalines. wikipedia.org

Furthermore, its use in analytical chemistry as a primary standard in oxidimetry continues to be relevant. ignited.in The distinct color change from the orange-red Ce(IV) complex to the pale yellow Ce(III) ion upon reaction provides a clear visual endpoint in titrations. wikipedia.org

Overview of Key Research Areas Pertaining to Hexanitratocerate(IV)

Research involving the hexanitratocerate(IV) anion is diverse, spanning organic synthesis, analytical methods, and materials science.

Organic Synthesis: This is the most extensive area of research. Studies focus on developing new synthetic methodologies that leverage the oxidative power of CAN. This includes solvent-dependent chemoselective oxidations and the design of novel C-C bond-forming reactions. lehigh.edu For example, it is used in the dinitroxylation of alkenes and the oxidation of toluene (B28343) to benzaldehyde. researchgate.net It also serves as a catalyst for reactions like the three-component synthesis of tetrahydroquinolines. wikipedia.org

Analytical Chemistry: Hexanitratocerate(IV) is widely used as a titrimetric reagent for the quantitative analysis of a variety of compounds. Research in this area focuses on developing simple and convenient methods for the determination of pharmaceuticals, including antibiotics, diuretics, and anti-inflammatory drugs. zenodo.orgsemanticscholar.orgresearchgate.netresearchgate.netgrafiati.com These methods often rely on the oxidation of the drug by a known excess of the reagent, followed by back-titration of the unreacted oxidant. zenodo.org

Materials Science: The thermal decomposition of ammonium hexanitratocerate(IV) is a route to producing cerium(IV) oxide (ceria, CeO₂). grafiati.com Research in this field investigates the synthesis of nanocrystalline ceria with high surface area, which has applications in catalysis and other areas. grafiati.com

Coordination and Solution Chemistry: Ongoing research continues to explore the fundamental structure and behavior of the hexanitratocerate(IV) anion, particularly in solution. While often depicted as a simple monomeric anion, recent studies using advanced spectroscopic techniques suggest that in aqueous solutions, it can exist as an oxo-bridged dinuclear complex. researchgate.netresearchgate.net Understanding the true nature of the species in solution is crucial for elucidating reaction mechanisms. researchgate.net

Table 1: Key Research Applications of Hexanitratocerate(IV)

| Research Area | Specific Application | Finding/Significance |

|---|---|---|

| Organic Synthesis | Oxidation of Alcohols | Efficiently converts alcohols to aldehydes or ketones. researchgate.net |

| Deprotection of Ethers | Cleaves para-methoxybenzyl (PMB) ethers to reveal the free alcohol. wikipedia.org | |

| Synthesis of Quinoxalines | Catalyzes the three-component reaction to form heterocyclic quinoxaline (B1680401) structures. wikipedia.org | |

| Analytical Chemistry | Titrimetric Analysis | Enables quantitative determination of various drugs like antibiotics and NSAIDs. zenodo.orgresearchgate.net |

| Materials Science | Nanoceria Synthesis | Serves as a precursor for the thermal genesis of cerium(IV) oxide catalysts. grafiati.com |

| Coordination Chemistry | Solution Structure Studies | Investigations reveal the potential for oxo-bridged dinuclear species in solution, challenging the traditional monomeric view. researchgate.net |

Contextualization within Modern Coordination Chemistry Paradigms

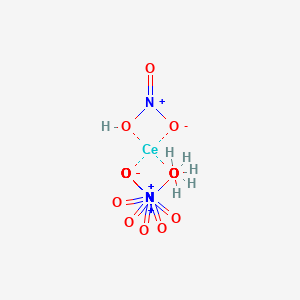

The hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻, is an exemplary compound within several paradigms of modern coordination chemistry.

High Coordination Numbers: Lanthanide ions are known for their ability to support high coordination numbers due to their large ionic radii and the predominantly electrostatic nature of their bonding. The [Ce(NO₃)₆]²⁻ anion is a classic example, exhibiting a coordination number of 12. wikipedia.org Each of the six nitrate ligands acts as a bidentate ligand, binding to the central cerium(IV) ion through two oxygen atoms. This results in a highly symmetric icosahedral geometry around the cerium core. wikipedia.org

Polydentate Ligand Chemistry: The structure highlights the importance of polydentate (specifically, bidentate) ligands in stabilizing high oxidation states. The chelation effect of the six nitrate groups contributes significantly to the stability of the Ce(IV) center. The vibrational spectra (Infrared and Raman) of ammonium hexanitratocerate(IV) have been analyzed to understand the nature of this nitrato coordination. publish.csiro.au

Solution Speciation and Polynuclear Complexes: Modern coordination chemistry increasingly focuses on the dynamic nature of complexes in solution. While crystallographic studies reveal a monomeric icosahedral structure in the solid state, research indicates a more complex situation in solution. Synchrotron X-ray and Raman spectroscopy studies have provided evidence that in aqueous nitric acid, the dominant species may be an oxo-bridged dinuclear complex, such as [(H₂O)ₓCeIV-O-CeIV(OH₂)ₓ]⁶⁺. researchgate.net This finding recasts the reagent from a one-electron oxidant to a potential two-electron transfer agent and challenges long-held assumptions about its reactive form, prompting re-evaluation of its reaction mechanisms. researchgate.netresearchgate.net This complexity is a hallmark of modern investigations into the solution behavior of metal ions. soton.ac.uk

Table 2: Structural and Coordination Properties of Hexanitratocerate(IV)

| Property | Description | Reference |

|---|---|---|

| Formula | [Ce(NO₃)₆]²⁻ | nih.gov |

| Coordination Number | 12 | wikipedia.org |

| Geometry | Icosahedral (CeO₁₂) core | wikipedia.org |

| Ligand Type | Bidentate nitrato (NO₃⁻) | wikipedia.org |

| Symmetry (Anion) | Tₕ | |

| Crystal Structure (CAN) | Monoclinic | wikipedia.org |

| Solution Structure | Evidence for oxo-bridged dinuclear complexes | researchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

CeH6N6O18 |

|---|---|

Molecular Weight |

518.19 g/mol |

IUPAC Name |

cerium;nitric acid |

InChI |

InChI=1S/Ce.6HNO3/c;6*2-1(3)4/h;6*(H,2,3,4) |

InChI Key |

OSUPRVCFDQWKQN-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ce] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Hexanitratocerate Iv Species

Traditional Synthetic Approaches to Hexanitratocerate(IV) Complexes

Historically, the synthesis of ammonium (B1175870) hexanitratocerate(IV) has relied on straightforward, yet effective, chemical reactions involving the oxidation of cerium(III) to cerium(IV) in the presence of nitric acid and an ammonium salt.

One common method involves the dissolution of cerium(IV) oxide in hot, concentrated nitric acid to form the hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻. wikipedia.org The subsequent addition of ammonium nitrate (B79036) facilitates the crystallization of the orange-red ammonium hexanitratocerate(IV) salt. chemicalbook.com

Alternatively, cerous nitrate can be oxidized to ceric nitrate using electrolytic methods in a nitric acid medium. chemicalbook.com The addition of ammonium nitrate to the resulting ceric nitrate solution then yields the desired product upon crystallization. chemicalbook.com Another preparative route starts with cerium(II) oxide monohydrate (CeO·H₂O), which is dissolved in concentrated nitric acid, followed by treatment with ammonium nitrate. chemicalbook.com

A typical laboratory-scale preparation involves treating ceric ammonium nitrate with sulfuric acid and then carefully diluting the mixture with water in successive steps. pharmaguideline.com This process ensures the formation of a clear solution from which the product can be obtained. pharmaguideline.com

Modernized and Green Chemistry Routes for Hexanitratocerate(IV) Synthesis

In recent years, the focus has shifted towards developing more sustainable and environmentally friendly methods for chemical synthesis. For hexanitratocerate(IV), this has led to the exploration of electrochemical routes and other "green" approaches.

Electrochemical synthesis offers a cleaner alternative to traditional chemical oxidation. In this method, a Ce(III) salt, such as cerous nitrate, is electrolytically oxidized to Ce(IV) in a nitric acid solution. chemicalbook.com This process can be highly efficient and avoids the use of harsh chemical oxidizing agents. The regeneration of Ce(IV) from Ce(III) via electrolysis is a key feature in the development of cerium-based redox flow batteries. sciencemadness.orgresearchgate.net

The use of ionic liquids as a reaction medium for cerium(IV)-mediated reactions is another area of active research. researchgate.netresearchgate.net While not a direct synthesis of the solid complex, the in-situ generation and regeneration of the active Ce(IV) species in these novel solvent systems can offer advantages in terms of reaction control and product separation. researchgate.net

Crystallization Techniques for Hexanitratocerate(IV) Single Crystals

The growth of high-quality single crystals of hexanitratocerate(IV) is crucial for its use as a primary standard in analytical chemistry and for fundamental structural studies. researchgate.net Several crystallization techniques can be employed to achieve this.

Slow Evaporation: This is a widely used and straightforward method where a saturated solution of the compound is allowed to slowly evaporate. researchgate.net As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals. For hexanitratocerate(IV), this typically involves preparing a saturated solution in dilute nitric acid. labster.com

Solvent Layering: This technique involves dissolving the compound in a "good" solvent and then carefully layering a "poor" solvent (an anti-solvent) on top. unifr.chwpmucdn.com The slow diffusion of the anti-solvent into the good solvent reduces the solubility of the compound, inducing crystallization at the interface. unifr.ch

Cooling from a Hot Saturated Solution: In this method, a saturated solution is prepared at an elevated temperature. wpmucdn.com As the solution is slowly cooled, the solubility of the compound decreases, leading to the formation of crystals. For hexanitratocerate(IV), this involves dissolving the salt in warm, dilute nitric acid and allowing it to cool. chemicalbook.com

Seeding: Introducing a small, high-quality crystal (a seed crystal) into a saturated solution can promote the growth of larger single crystals by providing a nucleation site. wpmucdn.com

The choice of solvent and the control of parameters such as temperature, evaporation rate, and the presence of impurities are critical for obtaining well-defined single crystals. researchgate.net

Purification Protocols and Quality Control in Hexanitratocerate(IV) Synthesis

Ensuring the purity of synthesized hexanitratocerate(IV) is paramount, especially for its application as a primary standard in titrimetry. researchgate.net

A common purification method involves recrystallization. chemicalbook.com Crude ceric ammonium nitrate can be dissolved in warm, dilute nitric acid, often with the addition of ammonium nitrate to suppress dissociation. chemicalbook.com The solution is then filtered and allowed to cool, causing the purified salt to crystallize. chemicalbook.com The collected crystals are then washed to remove any remaining nitric acid and dried. chemicalbook.com

Quality control of the final product typically involves titrimetric analysis to determine its purity. pharmaguideline.comresearchgate.net A standard procedure involves titrating a known amount of a primary standard reductant, such as arsenic trioxide or ferrous ammonium sulfate (B86663), with the prepared ceric ammonium nitrate solution using a suitable indicator like ferroin. pharmaguideline.comasianpubs.org The purity of the ceric ammonium nitrate is then calculated based on the stoichiometry of the redox reaction. pharmaguideline.com

Comparative Analysis of Different Synthetic Strategies for Hexanitratocerate(IV)

The various synthetic strategies for producing hexanitratocerate(IV) each have their own advantages and disadvantages.

| Synthetic Strategy | Advantages | Disadvantages |

| Traditional Chemical Oxidation | Simple, well-established procedures. chemicalbook.compharmaguideline.com High yields are often achievable. | Use of concentrated acids and potentially hazardous oxidizing agents. chemicalbook.compharmaguideline.com May produce significant waste streams. |

| Electrochemical Synthesis | "Greener" approach with fewer chemical reagents. chemicalbook.comresearchgate.net High purity can be achieved. chemicalbook.com Allows for the regeneration of the oxidant. researchgate.net | Requires specialized electrochemical equipment. Energy intensive. |

| Microwave-Assisted Synthesis | Rapid reaction times. researchgate.net Can lead to different product morphologies. | Requires specific microwave reactors. researchgate.net |

The choice of the most suitable synthetic strategy depends on the desired scale of production, the required purity of the final product, and considerations regarding cost, safety, and environmental impact. For large-scale industrial production, electrochemical methods are becoming increasingly attractive due to their potential for continuous operation and reduced waste generation. researchgate.net For laboratory-scale synthesis, traditional methods remain prevalent due to their simplicity and reliability.

Preparation of Hexanitratocerate(IV)-Derived Nanomaterials (e.g., Nanoceria)

Ammonium hexanitratocerate(IV) is a key precursor for the synthesis of cerium(IV) oxide nanoparticles, also known as nanoceria (CeO₂). nih.govresearchgate.net These nanomaterials have garnered significant interest due to their unique catalytic and biological properties.

One common method for preparing nanoceria from hexanitratocerate(IV) is through hydrolysis. nih.govresearchgate.netnih.gov This typically involves the thermal autoclaving of an aqueous solution of ammonium hexanitratocerate(IV). nih.govresearchgate.netmdpi.com The controlled hydrolysis of the cerium salt leads to the formation of cerium dioxide nanoparticles. nih.govresearchgate.net The size and properties of the resulting nanoceria can be influenced by reaction conditions such as temperature, pH, and the presence of stabilizing agents. nih.govresearchgate.net

For instance, hydrolysis of ammonium hexanitratocerate(IV) under thermal autoclaving conditions has been shown to produce small aggregates of ceria nanoparticles with diameters in the range of 8-20 nm, which are themselves composed of even smaller primary particles of 2-3 nm. nih.govresearchgate.netgrafiati.com Another approach involves the precipitation of ceria from a solution of ammonium hexanitratocerate(IV) using a base, such as aqueous ammonia. researchgate.net

The use of hexanitratocerate(IV) as a precursor offers a reliable route to produce nanocrystalline cerium oxide with controlled characteristics, which is essential for its various applications. mdpi.com

Structural Elucidation and Coordination Chemistry of Hexanitratocerate Iv

X-ray Diffraction Studies on Hexanitratocerate(IV) Crystal Structures

Single-crystal X-ray diffraction (XRD) has been the definitive method for determining the precise solid-state structure of hexanitratocerate(IV) salts. The most commonly studied salt, ammonium (B1175870) hexanitratocerate(IV), (NH₄)₂[Ce(NO₃)₆], often referred to as ceric ammonium nitrate (B79036) (CAN), provides a foundational model for understanding this coordination complex.

Crystallographic studies of (NH₄)₂[Ce(NO₃)₆] reveal a monoclinic crystal system with the space group P2₁/n. The structure consists of discrete ammonium (NH₄⁺) cations and hexanitratocerate(IV) ([Ce(NO₃)₆]²⁻) anions. osti.govsci-hub.se The determination of its crystal structure was crucial for a complete understanding of its chemical reactivity, particularly its mechanisms of oxidation. osti.gov

| Parameter | Value |

| Compound | Ammonium Hexanitratocerate(IV) |

| Formula | (NH₄)₂[Ce(NO₃)₆] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.061 |

| b (Å) | 6.842 |

| c (Å) | 8.183 |

| **β (°) ** | 91.34 |

| Z | 2 |

| Calculated Density (g/cm³) | 2.490 |

The X-ray structure of the [Ce(NO₃)₆]²⁻ anion shows that the central cerium(IV) ion is coordinated by twelve oxygen atoms. These twelve oxygen atoms are furnished by six bidentate nitrate ligands, where each nitrate group binds to the cerium center through two of its oxygen atoms. osti.govsci-hub.se This arrangement results in a highly symmetric icosahedral coordination geometry around the Ce(IV) ion. The Ce(IV) center possesses a noble gas electronic configuration (that of xenon), and this high coordination number is stabilized by the chelating nature of the nitrate ligands. osti.gov This specific coordination environment is critical for stabilizing the +4 oxidation state of cerium, contributing to the compound's high redox potential.

| Bond/Angle | Average Value | Standard Deviation |

| Ce-O distance (Å) | 2.508 | ± 0.007 |

| Coordinated N-O distance (Å) | 1.282 | ± 0.011 |

| Non-coordinated N-O distance (Å) | 1.235 | ± 0.011 |

| O-Ce-O angle (°) | - | 0.2° |

| O-N-O angle (°) | - | 0.6° |

The crystal packing in salts of hexanitratocerate(IV) is dictated by electrostatic forces and a network of supramolecular interactions, primarily hydrogen bonds. nih.gov In the structure of ammonium hexanitratocerate(IV), the [Ce(NO₃)₆]²⁻ anions and the NH₄⁺ cations are arranged in a well-defined three-dimensional lattice. osti.gov The ammonium cations form hydrogen bonds with the oxygen atoms of the nitrate ligands of adjacent anions, creating a robust network that contributes to the stability of the crystal lattice. ias.ac.in These non-covalent interactions are crucial in directing the self-assembly of the ions into an ordered solid state. ias.ac.inamercrystalassn.org The study of these packing arrangements is a key aspect of crystal engineering, which seeks to understand and control the formation of new solid materials with desired properties. nih.gov

Neutron Diffraction Investigations of Hexanitratocerate(IV)

While X-ray diffraction is powerful for locating electron-dense atoms like cerium, neutron diffraction is particularly advantageous for precisely locating lighter atoms, especially hydrogen. This makes it a valuable tool for studying the details of hydrogen bonding in ammonium hexanitratocerate(IV) or in hydrated structures. Though less common than XRD, neutron powder diffraction has been employed to study related cerium compounds, such as CeNbO₄, to refine their structures. nist.gov For hexanitratocerate(IV) itself, neutron diffraction can provide more accurate positions for the hydrogen atoms in the ammonium cations, offering a more detailed picture of the hydrogen-bonding network that stabilizes the crystal structure. Modern refinement software facilitates the analysis of neutron diffraction data to better understand H-atom treatment and disorder in complex crystal structures. researchgate.net

Electron Diffraction and Microscopy Techniques for Hexanitratocerate(IV)

Electron diffraction (ED) is a technique used to study the crystal structure of materials, particularly at the nanoscale. mst.or.jpiitb.ac.in When a beam of electrons is directed at a crystalline sample, it diffracts into a pattern of spots or rings that provides information about the crystal lattice. mst.or.jp For single crystals, a pattern of regularly spaced spots is observed, while polycrystalline materials produce concentric rings. mst.or.jp This technique is often performed within a Transmission Electron Microscope (TEM). researchgate.net While extensive ED studies specifically on bulk hexanitratocerate(IV) crystals are not widely reported, the technique is highly applicable to nanocrystalline forms of cerium compounds. For instance, nanocrystalline cerium dioxide, which can be synthesized via the hydrolysis of ammonium hexanitratocerate(IV), has been characterized using techniques including X-ray diffraction and TEM, which often includes electron diffraction analysis to confirm the crystal structure of the nanoparticles. grafiati.com

Solution-Phase Structural Analysis of Hexanitratocerate(IV) Complexes

The structure of the hexanitratocerate(IV) complex in solution has been a subject of considerable debate and research, as it is directly relevant to its use in chemical reactions. osti.govresearchgate.net While it is often assumed that the monomeric [Ce(NO₃)₆]²⁻ anion, as found in the solid state, is the primary species in solution, evidence suggests a more complex reality. researchgate.net

Early studies in aqueous nitric acid suggested that the [Ce(NO₃)₆]²⁻ complex remains largely intact. ias.ac.in However, more recent investigations using techniques like synchrotron X-ray absorption fine structure (EXAFS) and Raman spectroscopy challenge this view. researchgate.net These studies suggest that in aqueous nitric acid, cerium(IV) may exist in equilibrium between monomeric species and oxo-bridged dinuclear complexes, such as [(H₂O)ₓCe-O-Ce(H₂O)ₓ]⁶⁺. researchgate.net The formation of such dimers would recast one equivalent of the cerium salt as a two-electron transfer reagent, significantly impacting the interpretation of its reaction mechanisms. researchgate.net In other acidic media, the coordination environment changes further. In sulfuric acid, for example, EXAFS and density functional theory (DFT) calculations indicate that Ce⁴⁺ is complexed by water and three bisulfate anions to form [Ceᴵⱽ(H₂O)₆(HSO₄)₃]⁺, with no evidence of dimer formation. acs.orgnih.gov This highlights the strong influence of the solvent and counter-anions on the solution-phase structure of the cerium(IV) center.

Analysis of Cerium-Nitrate Bonding Characteristics in Hexanitratocerate(IV)

X-ray diffraction studies on ammonium hexanitratocerate(IV), (NH₄)₂[Ce(NO₃)₆], have provided precise measurements of the bond lengths within the anionic complex. osti.gov The average distance for the cerium-oxygen (Ce-O) bonds is approximately 2.508 ± 0.007 Å. osti.gov Within the coordinated nitrate ligands, there is a notable difference between the nitrogen-oxygen (N-O) bond lengths. The N-O bonds involving the oxygen atoms coordinated to the cerium are longer, with an average distance of 1.282 ± 0.011 Å, compared to the N-O bonds with the non-coordinated oxygen atom, which have an average length of 1.235 ± 0.011 Å. osti.gov This differentiation in bond lengths within the nitrate ligand upon coordination is a key feature of the cerium-nitrate bonding.

Table 1: Average Bond Distances in Ammonium Hexanitratocerate(IV)

| Bond Type | Average Bond Distance (Å) |

| Ce-O | 2.508 ± 0.007 |

| N-O (coordinated) | 1.282 ± 0.011 |

| N-O (non-coordinated) | 1.235 ± 0.011 |

Data sourced from single-crystal X-ray diffraction studies. osti.gov

Impact of Counter-ions on Hexanitratocerate(IV) Coordination and Structure

Ammonium hexanitratocerate(IV), a widely used cerium(IV) salt, crystallizes in a monoclinic system with the space group P2₁/n. In contrast, the potassium salt, K₂[Ce(NO₃)₆], has been reported to exist in two polymorphic forms, one of which possesses a hexagonal crystal structure. wikipedia.org This highlights that even with singly charged cations of similar size, different crystal packing arrangements can be adopted.

While detailed structural data for a wide range of hexanitratocerate(IV) salts is not extensively documented in readily available literature, studies on analogous compounds, such as rubidium hexanitratothorate, suggest that variations in the alkali metal cation can lead to distinct crystal structures. researchgate.net The interplay between the size of the alkali metal cation and the large, complex [Ce(NO₃)₆]²⁻ anion dictates the most energetically favorable packing in the crystal lattice. libretexts.orgmdpi.com

Table 2: Crystallographic Data for Selected Hexanitratocerate(IV) Salts

| Compound | Crystal System | Space Group |

| (NH₄)₂[Ce(NO₃)₆] | Monoclinic | P2₁/n |

| K₂[Ce(NO₃)₆] | Hexagonal (one form) | Not specified in results |

Data for the ammonium salt is from crystallographic studies. Information on the potassium salt indicates the existence of a hexagonal form. wikipedia.org

Spectroscopic Characterization Techniques for Hexanitratocerate Iv Systems

Vibrational Spectroscopy (IR and Raman) of Hexanitratocerate(IV)

Vibrational spectroscopy is a powerful tool for elucidating the structure of the hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻. The coordination of the nitrate (B79036) ligands to the central cerium(IV) ion induces significant changes in their vibrational modes compared to the free nitrate ion.

Analysis of Nitrate Vibrational Modes in Hexanitratocerate(IV)

The free nitrate ion (NO₃⁻) possesses a high degree of symmetry (D₃h), which limits the number of infrared (IR) and Raman active vibrational modes. However, upon forming a complex with cerium(IV), the nitrate groups typically act as bidentate ligands, where two oxygen atoms from each nitrate coordinate to the cerium center. mdpi.comspectrabase.com This coordination lowers the symmetry of the nitrate ligand to C₂v, resulting in changes to the vibrational spectra: degenerate modes are split, and modes that were previously IR-inactive become active. rsc.orgacs.org

The analysis of IR and Raman spectra for compounds like ammonium (B1175870) hexanitratocerate(IV), (NH₄)₂[Ce(NO₃)₆], confirms the presence of coordinated nitrato groups. escholarship.org The appearance of multiple bands where fewer are expected for an ionic nitrate indicates the formation of nitrato-cerium complexes. mdpi.combeilstein-archives.org For instance, bands observed around 1506 cm⁻¹, 1295 cm⁻¹, 1030 cm⁻¹, and 741 cm⁻¹ are attributed to the coordinated nitrate ligand. spectrabase.com The polarization of the 1538 cm⁻¹ Raman band is considered a key indicator that the coordination between the nitrate and cerium(IV) ions is bidentate. mdpi.com

Table 1: Selected Vibrational Frequencies for Hexanitratocerate(IV) Complexes This table is interactive. Users can sort and filter the data.

| Frequency (cm⁻¹) | Assignment | Spectroscopic Method | Reference |

|---|---|---|---|

| ~1538 | Bidentate NO₃⁻ Coordination | Raman | mdpi.com |

| ~1506 | Coordinated NO₃⁻ Mode | IR / Raman | spectrabase.com |

| ~1295 | Coordinated NO₃⁻ Mode | IR / Raman | spectrabase.com |

| ~1030 | Coordinated NO₃⁻ Mode | IR / Raman | spectrabase.com |

| ~741 | Coordinated NO₃⁻ Mode | IR / Raman | spectrabase.com |

| ~252 | Ce-O-Ce Vibration (in dimeric species) | Raman | beilstein-archives.org |

| ~239 | Ce-O-Ce Vibration (in oxo-bridged dimer) | Raman | arabjchem.org |

Note: Frequencies can vary depending on the specific salt and sample state (solid vs. solution).

Identification of Cerium-Oxygen Stretching Frequencies

The direct identification of cerium-oxygen (Ce-O) stretching frequencies is also a subject of vibrational analysis. In aqueous solutions, particularly under acidic conditions, cerium(IV) nitrate may form oxo-bridged dinuclear complexes, such as [(H₂O)ₓCeᴵⱽ-O-Ceᴵⱽ(OH₂)ₓ]⁶⁺. arabjchem.org Raman spectroscopy has been instrumental in identifying the vibrational modes of these species. An intense band observed around 239-252 cm⁻¹ in Raman spectra of cerium(IV) nitrate solutions is assigned to the Ce-O-Ce stretching vibration of such oxo-bridged dimers. beilstein-archives.orgarabjchem.org The presence of these low-frequency bands provides strong evidence for the existence of polynuclear cerium complexes in solution, challenging the traditional view of a simple monomeric [Ce(NO₃)₆]²⁻ ion under all conditions. escholarship.orgarabjchem.org

Electronic Absorption and UV-Vis Spectroscopy of Hexanitratocerate(IV)

The distinct orange-red color of hexanitratocerate(IV) salts is a direct consequence of its electronic structure, which is effectively probed by UV-Visible (UV-Vis) spectroscopy. The spectra are dominated by intense charge-transfer transitions.

Ligand-to-Metal Charge Transfer (LMCT) Band Assignments in Hexanitratocerate(IV)

Cerium(IV) complexes are well-known for their intense colors, which arise from parity-allowed ligand-to-metal charge transfer (LMCT) transitions rather than the f-f transitions typical of many lanthanide ions. arabjchem.orgresearchgate.net In the hexanitratocerate(IV) anion, these transitions involve the transfer of an electron from a p-orbital of the oxygen atoms on the nitrate ligands to an empty 4f orbital on the cerium(IV) center. arabjchem.orgresearchgate.net

The electronic absorption spectra of Ce(IV) complexes typically show multiple intense bands in the UV and visible regions. acs.orgarabjchem.org For complexes with oxygen-donor ligands like nitrate, bands in the UV region (below 330 nm) can be generally assigned to O 2p → Ce 4f* LMCT transitions. arabjchem.org The specific energies of these LMCT bands are highly sensitive to the nature of the ligands and the coordination environment of the cerium ion. acs.org The intense absorption in the visible spectrum is responsible for the compound's characteristic color.

Table 2: Electronic Absorption Data for Cerium(IV) Complexes This table is interactive. Users can sort and filter the data.

| Wavelength (λₘₐₓ) | Transition Type | System Context | Reference |

|---|---|---|---|

| < 330 nm | LMCT (O 2p → Ce 4f*) | General for Ce(IV) with O/N donor ligands | arabjchem.org |

| 460 nm | LMCT | Ce(IV)-CPCHA complex in chloroform | nih.gov |

| 515 nm | LMCT | Ce(IV)-Azocalixarene complex | mdpi.com |

| 395 nm | LMCT | Ce(IV) complex with imidophosphorane ligands | acs.org |

Note: λₘₐₓ values are highly dependent on the specific ligand set and solvent.

Spectroscopic Probes for Cerium(IV) Oxidation State Stability

UV-Vis spectroscopy serves as a critical tool for monitoring the stability of the cerium(IV) oxidation state. Cerium(IV) is a potent one-electron oxidizing agent, and its reduction to cerium(III) is a common process. scirp.org This redox change is accompanied by a distinct color change, as the Ce(IV) solution fades from orange-red to the pale yellow or colorless state of Ce(III), which lacks the low-energy LMCT bands. nih.gov

The stability of Ce(IV) in various media can be kinetically studied by monitoring the decay of its characteristic absorbance over time. scirp.org For example, the reduction of Ce(IV) to Ce(III) in organic mixtures has been investigated by observing the decrease in absorbance, allowing for the determination of reaction rates and activation energies. scirp.org This makes UV-Vis spectroscopy an indispensable method for studying the reaction kinetics and applicability of hexanitratocerate(IV) as an oxidant in various chemical processes. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Hexanitratocerate(IV) Research

The application of Nuclear Magnetic Resonance (NMR) spectroscopy in the direct study of the hexanitratocerate(IV) anion is significantly constrained by the electronic properties of the cerium(IV) center. Many formally Ce(IV) compounds, including its complexes, exhibit temperature-independent paramagnetism (TIP). escholarship.org This paramagnetism leads to significant broadening of NMR signals, often rendering them undetectable or difficult to interpret. mdpi.com For instance, ¹H-NMR spectra of Ce(IV) complexes are noted to be considerably broadened. mdpi.com Similarly, direct detection of the nitrogen in the nitrate ligands via ¹⁴N NMR is hampered by the large quadrupolar moment of the ¹⁴N nucleus and the paramagnetic effects, which lead to very broad resonance signals. nih.govnationalmaglab.org

Consequently, NMR spectroscopy is not typically used for the direct structural characterization of the stable hexanitratocerate(IV) complex itself. Instead, its primary role in hexanitratocerate(IV) research is to characterize the diamagnetic organic or inorganic products formed when ceric ammonium nitrate (CAN) is used as an oxidizing agent or catalyst. arabjchem.orgnih.gov Numerous studies employ ¹H and ¹³C NMR to identify and quantify the products of oxidation reactions involving alcohols, aldehydes, and other organic substrates, thereby elucidating reaction mechanisms and yields. mdpi.comarabjchem.orgnih.gov In this context, NMR serves as a powerful indirect tool to investigate the reactivity and synthetic utility of the hexanitratocerate(IV) ion.

Studies of Diamagnetic Counter-ions in Hexanitratocerate(IV) Solutions

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the structure of the hexanitratocerate(IV) anion in solution, particularly in systems containing diamagnetic counter-ions like the ammonium ion (NH₄⁺). acs.orgoup.com Early studies focused on the ¹⁴N NMR spectra of ammonium hexanitratocerate(IV) dissolved in nitric acid. These experiments revealed a single, broad ¹⁴N resonance, which was unexpected. If the ammonium counter-ion and the nitrate ligands were exchanging nitrogen atoms, or if the complex were significantly dissociated, distinct signals or different spectral features would be anticipated.

The observation of a single resonance was attributed to the rapid relaxation of the ¹⁴N nuclei, caused by the paramagnetic Ce(IV) center, which broadens the individual signals to the point of coalescence. This finding suggests that in solution, the ammonium ion remains as a distinct counter-ion and does not directly enter the primary coordination sphere of the cerium atom. acs.org The structure of the hexanitratocerate anion is believed to consist of six bidentate nitrate groups coordinated to the central cerium atom. researchgate.net The primary interaction between the diamagnetic ammonium cation and the complex anion is electrostatic. Further studies using ¹H NMR have also been conducted. oup.com

Solvent-Hexanitratocerate(IV) Interactions by NMR

The interaction between the hexanitratocerate(IV) anion and solvent molecules is crucial for understanding its reactivity. NMR spectroscopy is a powerful tool for probing these solvent-solute interactions. researchgate.net Studies have shown that ammonium hexanitratocerate(IV) (also known as ceric ammonium nitrate or CAN) is soluble in certain ionic liquids, such as 1-alkyl-3-methylimidazolium triflates, which can serve as green solvents for oxidation and nitration reactions. researchgate.netkuleuven.be

NMR studies, including ¹³C NMR, have been used to monitor reactions in these media, such as the oxidation of benzyl (B1604629) alcohol. researchgate.net These investigations help to elucidate the reaction mechanisms and the role of the solvent. For instance, the solvent environment can influence the stability of the hexanitratocerate(IV) complex and the accessibility of the substrate to the cerium center. researchgate.net The choice of solvent is critical, as some polar solvents may not be suitable for the oxidation of non-polar substrates. kuleuven.be The use of ionic liquids can extend the range of substrates that can be oxidized by CAN. kuleuven.be

| Solvent System | NMR Technique | Research Focus | Finding |

| Ionic Liquids (e.g., 1-ethyl-3-methylimidazolium (B1214524) triflate) | ¹³C NMR, in-situ FTIR | Oxidation of benzyl alcohol to benzaldehyde | Careful control of reaction conditions is needed to prevent side reactions like the formation of benzyl nitrate or benzoic acid. researchgate.net |

| Nitromethane, Nitrobenzene | Not specified | Competitive acetylation reactions | Used as solvents for reactions involving related metal complexes. researchgate.net |

| Deuterated ethanol (B145695) (CD₃CD₂OD) | ¹H NMR | Formation of calix acs.orgresorcinarenes | Used to monitor the formation of reaction intermediates and products. kuleuven.be |

X-ray Photoelectron Spectroscopy (XPS) for Hexanitratocerate(IV) Oxidation State Verification

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of atoms within a material. wikipedia.orgcnrs.fr The method involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. urv.catgumed.edu.pl The binding energy of these electrons is characteristic of the element and its oxidation state. researchgate.net

For cerium compounds, XPS is a powerful tool to distinguish between the Ce(III) and Ce(IV) oxidation states. The core-level spectra of cerium, particularly the Ce 3d region, exhibit complex satellite features that are highly sensitive to the oxidation state. The Ce(IV) ion has a different electronic configuration compared to Ce(III), resulting in a shift in the binding energies of the core electrons and a distinct satellite structure. osti.gov

In the context of hexanitratocerate(IV), XPS can be used to unequivocally verify that the cerium is in the +4 oxidation state. This is crucial for quality control and for understanding the electronic structure of the complex, which dictates its oxidizing power. The analysis involves comparing the experimental spectrum with reference spectra of known Ce(III) and Ce(IV) compounds. The binding energies for Ce(IV) are typically higher than for Ce(III) due to reduced electrostatic screening of the core electrons. osti.gov A related technique, X-ray Absorption Near Edge Spectroscopy (XANES), can also confirm the absence of Ce(III) in a Ce(IV) sample by comparing the L₃-edge energies. osti.gov

| XPS Peak | Significance for Hexanitratocerate(IV) | Typical Observation |

| Ce 3d | Primary region for determining cerium oxidation state. | Complex multiplet splitting and satellite structures characteristic of Ce(IV). |

| O 1s | Provides information on the nitrate ligands. | Can distinguish between coordinated and non-coordinated oxygen atoms in the nitrate groups. |

| N 1s | Provides information on the nitrate ligands and ammonium counter-ion. | Separate peaks for the nitrogen in the NO₃⁻ ligands and the NH₄⁺ counter-ion. |

| C 1s | Adventitious carbon reference. | Often used for charge correction of the binding energy scale, typically set to ~284.8 eV. wikipedia.org |

Mass Spectrometry (MS) Applications in Hexanitratocerate(IV) Research

Mass spectrometry is a versatile analytical technique used to measure the mass-to-charge ratio of ions. It is widely applied in the study of inorganic complexes and reaction mechanisms. researchgate.netkuleuven.be In research involving hexanitratocerate(IV), MS provides valuable information on the composition of complex mixtures and helps in the characterization of reaction intermediates and products.

For example, Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to detect new anionic species formed during reactions in ionic liquids. researchgate.net Cryospray Ionization Mass Spectrometry (CSI-MS) has been employed to characterize adducts formed between metal-oxo complexes and cerium species. researchgate.net These techniques allow for the gentle ionization of large, non-volatile molecules, preserving their structural integrity for analysis. By analyzing the isotopic pattern and fragmentation of the ions, researchers can deduce the elemental composition and structure of the species involved in the chemical transformation.

Advanced Spectroscopic Probes for Hexanitratocerate(IV) in Solution and Solid State

Beyond the core techniques, a range of advanced spectroscopic methods provide deeper insights into the structure and bonding of the hexanitratocerate(IV) complex.

Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques like FT-Raman and Fourier-Transform Infrared (FT-IR) spectroscopy are sensitive to the molecular vibrations within the [Ce(NO₃)₆]²⁻ anion. researchgate.netspectrabase.com These methods can confirm the bidentate coordination of the nitrate ligands to the cerium center. researchgate.net The vibrational frequencies of the N-O bonds differ for coordinated and non-coordinated oxygen atoms, providing a spectral signature of the complex's structure. researchgate.net In-situ FT-IR can also be used to monitor the progress of reactions involving hexanitratocerate(IV) in real-time. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The intense orange-red color of hexanitratocerate(IV) salts is due to strong charge-transfer transitions from the nitrate ligands to the Ce(IV) center, which can be studied using UV-Vis spectroscopy. osti.gov Spectral studies of the association of ceric ions with various ligands, including nitrate and sulfate (B86663), have been instrumental in understanding the nature of these complexes in solution. osti.gov

X-ray Absorption Fine Structure (XAFS): XAFS, which includes both X-ray Absorption Near Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful synchrotron-based technique for probing the local atomic structure around a specific element. osti.govacs.org EXAFS studies can provide precise information on the Ce-O bond distances and the coordination number of the cerium ion in both solid and solution phases. osti.govresearchgate.netacs.org This data is critical for validating theoretical models of the complex's structure and for understanding how the coordination environment changes in different solvents or during a reaction. osti.govacs.org

| Spectroscopic Technique | Information Obtained | Phase |

| Raman Spectroscopy | Vibrational modes of the [Ce(NO₃)₆]²⁻ anion, ligand coordination. spectrabase.com | Solid |

| FT-IR Spectroscopy | Vibrational modes, ligand coordination, reaction monitoring. researchgate.netresearchgate.net | Solid, Solution |

| UV-Vis Spectroscopy | Electronic transitions (charge-transfer bands), complex formation. osti.gov | Solution |

| EXAFS/XANES | Oxidation state, coordination number, bond distances (e.g., Ce-O). osti.govacs.org | Solid, Solution |

Reactivity and Mechanistic Investigations of Hexanitratocerate Iv Mediated Processes

Electron Transfer Mechanisms Involving Hexanitratocerate(IV)

Electron transfer reactions are fundamental to the oxidizing capacity of hexanitratocerate(IV). These processes can be broadly categorized into outer-sphere and inner-sphere mechanisms, each with distinct characteristics and requirements.

In an outer-sphere electron transfer, the coordination shells of both the oxidant and the reductant remain intact during the electron transfer event. bhu.ac.inwikipedia.org The electron tunnels through space from the reductant to the oxidant. wikipedia.org This mechanism is typical for reactions where the complexes are substitutionally inert. york.ac.uk The rate of outer-sphere electron transfer is influenced by several factors, including the thermodynamic driving force and the reorganization energy, which encompasses the structural changes required for the oxidant and reductant to accommodate the change in oxidation state. wikipedia.org

Studies on the Ce³⁺/Ce⁴⁺ redox couple have suggested that despite changes in the inner coordination shell of cerium upon oxidation or reduction, the kinetics of the reaction can be consistent with an outer-sphere electron transfer being the rate-determining step. nih.govacs.org This implies that any preceding ligand exchange steps are rapid compared to the electron transfer itself. nih.gov The efficiency of outer-sphere electron transfer is also dependent on the matching of the donor and acceptor molecular orbitals. bhu.ac.in

Table 1: Comparison of Electron Transfer Mechanisms

| Feature | Outer-Sphere Electron Transfer | Inner-Sphere Electron Transfer |

| Coordination Shell | Remains intact during electron transfer. wikipedia.org | A bridging ligand connects the oxidant and reductant. bhu.ac.innumberanalytics.com |

| Electron Pathway | Electron tunnels through space. wikipedia.org | Electron is transferred through the bridging ligand. libretexts.org |

| Ligand Requirements | No specific ligand requirements. | Requires a bridging ligand on one reactant and a labile site on the other. bhu.ac.in |

| Ligand Transfer | No ligand transfer occurs. | Ligand transfer from oxidant to reductant is common but not required. bhu.ac.in |

Inner-sphere electron transfer involves the formation of a bridged complex where a ligand is simultaneously coordinated to both the oxidizing and reducing metal centers. bhu.ac.innumberanalytics.com This bridging ligand acts as a conduit for the electron to travel from the reductant to the oxidant. libretexts.org For this mechanism to be operative, one reactant must possess a suitable bridging ligand, and the other must have a coordination site that is labile, allowing for the formation of the bridged intermediate. bhu.ac.inyork.ac.uk

While the hexanitratocerate(IV) ion itself is substitutionally inert, its reactions can proceed through an inner-sphere mechanism if the substrate can act as a bridging ligand. For instance, in the oxidation of alcohols, it is proposed that the alcohol can coordinate to the Ce(IV) center, forming an intermediate complex prior to electron transfer. The rate of such reactions can be dependent on the nature of the bridging ligand. bhu.ac.in

Radical Generation and Propagation in Hexanitratocerate(IV) Reactions

A key feature of hexanitratocerate(IV)-mediated oxidations is the generation of radical intermediates. yok.gov.tr The single electron transfer from the substrate to the Ce(IV) center results in the formation of a radical cation from the substrate.

Short-lived radical intermediates are often difficult to detect directly. Spin trapping is a powerful analytical technique used to identify these transient species. wikipedia.orgnumberanalytics.com It involves the use of a "spin trap," a diamagnetic compound that reacts with the unstable radical to form a more persistent radical adduct. wikipedia.orgnumberanalytics.com This adduct can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org

Commonly used spin traps include nitrones like phenyl N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.org The EPR spectrum of the resulting spin adduct provides information about the structure of the trapped radical, aiding in its identification. wikipedia.org This technique has been instrumental in confirming the generation of radical cations in reactions involving hexanitratocerate(IV). For example, adding a radical trap like TEMPO can inhibit the reaction, providing evidence for the involvement of radical intermediates.

Kinetic studies provide valuable insights into the rates and mechanisms of radical reactions involving hexanitratocerate(IV). The rate of oxidation of substrates by Ce(IV) can be monitored by following the disappearance of the characteristic orange-red color of the Ce(IV) complex. nih.gov

Research has shown that the rates of these reactions are often dependent on the solvent and the structure of the substrate. For instance, the oxidation of β-dicarbonyls by hexanitratocerate(IV) is significantly faster in methanol (B129727) than in acetonitrile (B52724) or dichloromethane. nih.gov Kinetic isotope effects, where a deuterated substrate reacts at a different rate than its non-deuterated counterpart, can also provide evidence for the mechanism, such as indicating that C-H bond cleavage is part of the rate-determining step. researchgate.net

Table 2: Kinetic Data for the Oxidation of Poly(Vinyl Alcohol) by Hexanitratocerate(IV) asianpubs.org

| Parameter | Value |

| K₁ (lit. mole⁻¹) | 15.77 |

| ΔE (Kcal mole⁻¹) | 14.34 |

| -ΔH (Kcal mole⁻¹) | 13.92 |

| ΔF (Kcal mol⁻¹) | -1.606 |

| ΔS (e.u.) | 41.57 |

| log A | 4.5x10⁻¹ sec⁻¹ |

This data represents thermodynamic and kinetic parameters for the formation of an intermediate complex and its subsequent decomposition in the oxidation of poly(vinyl alcohol). asianpubs.org

Role of Hexanitratocerate(IV) as a Single Electron Transfer (SET) Oxidant

Hexanitratocerate(IV) is a quintessential single electron transfer (SET) oxidant. Its high redox potential (E° ≈ 1.61 V vs. NHE) allows it to oxidize a wide range of organic substrates. wikipedia.org The primary step in these oxidations is the transfer of a single electron from the highest occupied molecular orbital (HOMO) of the substrate to the Ce(IV) center. This generates a radical cation from the substrate and reduces Ce(IV) to Ce(III). rsc.org

The resulting radical cation is a highly reactive intermediate that can undergo various subsequent reactions, including deprotonation, fragmentation, or reaction with nucleophiles. nih.gov For example, in the oxidation of toluene (B28343), the initial SET forms a toluene radical cation, which then loses a proton in the rate-determining step. The versatility of hexanitratocerate(IV) as an SET oxidant has led to its widespread use in organic synthesis for various transformations, including C-C bond formation and functional group oxidations.

Ligand Exchange Dynamics and Their Influence on Hexanitratocerate(IV) Reactivity

The reactivity of the hexanitratocerate(IV) complex is significantly governed by the dynamics of ligand exchange at the cerium(IV) center. The [Ce(NO₃)₆]²⁻ anion features a central cerium(IV) ion coordinated by six bidentate nitrate (B79036) ligands, resulting in a 12-coordinate icosahedral CeO₁₂ core. This coordination sphere, however, is not static and can be influenced by the solvent and other species present in the reaction mixture.

In aqueous solutions, particularly under varying pH conditions, the hexanitratocerate(IV) anion can undergo dissociation and hydrolysis. researchgate.net Recent studies using synchrotron X-rays and Raman spectroscopy have challenged the long-held belief of a simple monomeric [Ce(NO₃)₆]²⁻ structure in solution. Evidence suggests the formation of oxo-bridged dinuclear cerium(IV) complexes, such as [(H₂O)ₓCeIV-O-CeIV(OH₂)ₓ]⁶⁺, even in strong nitric acid. researchgate.net This dimerization introduces a new layer of complexity to its reactivity, as these dinuclear species can potentially act as two-electron oxidizing agents. researchgate.net

The exchange of nitrate ligands with solvent molecules or other potential ligands is a crucial step that can modulate the redox potential and steric environment of the cerium(IV) center. For instance, in sulfuric acid, a two-step mechanism has been proposed for the Ce³⁺/Ce⁴⁺ redox reaction, involving a chemical step (ligand exchange) followed by an electron transfer step. acs.org The anion-complexed Ce⁴⁺ species undergoes a rapid ligand exchange with water to form [CeIV(H₂O)₉]⁴⁺, which is then the active species in the rate-determining electron transfer. acs.orgnih.gov This highlights that the lability of the nitrate ligands and the ability of the cerium center to accommodate different coordination environments are key to its oxidative capabilities.

Solvent Effects on Hexanitratocerate(IV) Reaction Rates and Selectivity

The choice of solvent plays a pivotal role in dictating the reaction rates and selectivity of hexanitratocerate(IV)-mediated oxidations. The solubility of its common salt, ceric ammonium (B1175870) nitrate (CAN), in various organic solvents contributes to its versatility as an oxidant. researchgate.net The most frequently used solvents include water, acetonitrile, dichloromethane, tetrahydrofuran (B95107) (THF), and methanol, often in mixtures. researchgate.net

The solvent can influence the reaction in several ways:

Solubility and Homogeneity: In many non-polar solvents, CAN exists as a suspension, leading to heterogeneous reaction conditions. researchgate.net The use of co-solvents or phase-transfer catalysts can enhance solubility and reaction rates.

Coordination and Reactivity: Solvents can coordinate to the cerium(IV) center, altering its redox potential and steric accessibility. In aqueous solutions, water molecules can displace nitrate ligands, leading to aquated cerium(IV) species. researchgate.net

Reaction Pathway: The solvent can directly participate in the reaction mechanism. For example, in the oxidation of toluene derivatives in acetonitrile, the solvent can act as a nucleophile, trapping the intermediate radical cation to form benzyl (B1604629) nitrates. In aqueous conditions, unexpected products can arise from radical recombination pathways.

Ionic Liquids: Ionic liquids have emerged as alternative solvents for CAN-mediated reactions. They can enhance the solubility of CAN and influence the reaction selectivity. researchgate.netacs.org For instance, the oxidation of benzyl alcohol with CAN in 1-ethyl-3-methylimidazolium (B1214524) triflate requires careful control to avoid the formation of byproducts like benzyl nitrate or benzoic acid. acs.org

The following table summarizes the effect of different solvents on CAN-mediated reactions:

| Solvent System | Substrate | Key Observation | Reference |

| Water-Acetonitrile | Diphenylethylene derivative | Cleavage of the protective group and intramolecular cyclization. | researchgate.net |

| Acetonitrile | Toluene, p-xylene | Formation of nitro compounds and benzyl nitrates. | |

| Dichloromethane | Naphthalene derivatives | Nitration occurs in the presence of sulfuric acid. | kuleuven.be |

| Ionic Liquid ([emim][OTf]) | Benzyl alcohol | Oxidation to benzaldehyde, with potential for side reactions. | acs.org |

Influence of pH and Ionic Strength on Hexanitratocerate(IV) Reactivity

The reactivity of hexanitratocerate(IV) is highly sensitive to the pH and ionic strength of the reaction medium, particularly in aqueous or semi-aqueous systems.

Influence of Ionic Strength: The ionic strength of the medium can influence the reaction rates of processes involving charged species, in accordance with the Debye-Hückel theory. For reactions between ions of the same charge, an increase in ionic strength will decrease the reaction rate, while for reactions between ions of opposite charge, an increase in ionic strength will increase the rate. The oxidation of various organic substrates by hexanitratocerate(IV) often involves interactions between the anionic cerium complex and either neutral or charged organic molecules. Therefore, changes in ionic strength, often adjusted by the addition of inert salts like sodium perchlorate, can provide insights into the nature of the reacting species in the rate-determining step. researchgate.net

Mechanistic Insights into Specific Oxidative Transformations with Hexanitratocerate(IV)

Hexanitratocerate(IV) is capable of activating the relatively inert C-H bonds of alkanes, a transformation of significant interest in synthetic chemistry. liverpool.ac.ukwikipedia.org The mechanism of this activation is generally believed to proceed via a single-electron transfer (SET) pathway. nih.gov

The initial step involves the oxidation of the alkane by the cerium(IV) complex to generate a radical cation. wikipedia.org This is followed by deprotonation of the radical cation to yield an alkyl radical. The alkyl radical can then be further oxidized by another equivalent of cerium(IV) to a carbocation, which can then be trapped by nucleophiles present in the reaction medium, such as water, alcohols, or nitrate ions.

A key aspect of these reactions is the competition between different C-H bonds within the same molecule. The selectivity often favors the cleavage of weaker C-H bonds, such as those at tertiary or benzylic positions. rsc.org Theoretical studies and experimental observations suggest that the initial C-H bond activation can be the rate-determining step, and the stability of the resulting radical and carbocation intermediates plays a crucial role in determining the reaction pathway and product distribution. mdpi.comrutgers.edu

The oxidation of alcohols and phenols is a classic application of hexanitratocerate(IV). solubilityofthings.com The reaction is characterized by a distinct color change from the orange-red of Ce(IV) to the pale yellow of Ce(III).

Oxidation of Alcohols: Primary alcohols are typically oxidized to aldehydes, while secondary alcohols yield ketones. maqsad.io Tertiary alcohols are generally resistant to oxidation under these conditions. solubilityofthings.commaqsad.io The mechanism is thought to involve the formation of a coordination complex between the alcohol and the cerium(IV) center. This is followed by an intramolecular electron transfer from the alcohol to the cerium(IV), leading to the formation of a radical cation of the alcohol and a Ce(III) species. Subsequent proton loss and further reaction steps lead to the final carbonyl product. researchgate.net

The following table shows the products of CAN-mediated oxidation of different types of alcohols:

| Alcohol Type | Product | Reference |

| Primary Alcohol | Aldehyde | maqsad.io |

| Secondary Alcohol | Ketone | maqsad.io |

| Tertiary Alcohol | Resistant to oxidation | solubilityofthings.commaqsad.io |

Oxidation of Phenols: Phenols are readily oxidized by hexanitratocerate(IV) to produce quinones. maqsad.io The electron-rich aromatic ring of the phenol (B47542) facilitates the initial single-electron transfer to the cerium(IV) center, forming a phenoxy radical. This radical can then undergo further oxidation and rearrangement to yield the corresponding quinone. The reaction is often very fast and can be used for the synthesis of a variety of substituted quinones. practically.com

Hexanitratocerate(IV) can also promote the cleavage of carbon-carbon bonds under certain conditions. researchgate.netyok.gov.tr This reactivity is particularly evident in substrates that can form stable radical or carbocationic intermediates upon C-C bond fragmentation.

One notable example is the oxidative cleavage of 1,2-diols (glycols). The mechanism likely involves the formation of a cyclic chelate between the glycol and the cerium(IV) center. Subsequent two-electron oxidation leads to the fragmentation of the C-C bond and the formation of two carbonyl compounds.

In other systems, C-C bond cleavage can occur via radical pathways. For instance, the oxidation of certain substrates can lead to the formation of a radical intermediate that is prone to β-scission, a process where a C-C bond breaks to form a more stable radical and a stable molecule (e.g., an alkene). The feasibility of these C-C bond cleavage pathways is highly dependent on the structure of the substrate and the stability of the fragments formed. rsc.orgitu.edu.tr

Oxidative Aromatic Nitration Reactions

Ammonium hexanitratocerate(IV), often referred to as ceric ammonium nitrate (CAN), serves as an effective reagent for the nitration of aromatic compounds, particularly under mild conditions. wikipedia.orgresearchgate.net The mechanism and product distribution of these reactions can differ significantly from classical nitrations using nitric acid and sulfuric acid. rsc.org

The reaction of hexanitratocerate(IV) with aromatic compounds in solvents like acetonitrile can lead to both nitration of the aromatic ring and substitution on side-chains. For benzene (B151609) and various alkylbenzenes, nitration using hexanitratocerate(IV) in acetonitrile exhibits the same intramolecular (isomer proportions) and intermolecular selectivity as nitration with nitric acid under identical conditions. rsc.org However, the extent of other side products formed is very different between the two methods. rsc.org For more reactive substrates such as anisole (B1667542) and naphthalene, the relative reactivities compared to benzene are much higher with hexanitratocerate(IV) than with nitric acid, and the resulting isomer proportions are considered anomalous. rsc.org

A key aspect of the mechanism involves a single-electron transfer from the aromatic substrate to the Ce(IV) center, forming an aromatic radical cation. Subsequent steps determine the final product. For nitration to occur, this radical cation is trapped by a nitrate ion. Research suggests that nitration reactions mediated by hexanitratocerate(IV) proceed through the intermediate formation of a nitronium ion, which is generated in the presence of the aromatic substrate acting as a 'spectator'. rsc.org The addition of water tends to suppress the nitration pathway in favor of side-chain substitution. rsc.org

In a study on the nitration of N,N-dialkylanilines, hexanitratocerate(IV) in acetonitrile at room temperature provided a highly regioselective method to obtain p-nitryl-N,N-dialkylanilines in good yields. researchgate.net This highlights the reagent's ability to control regioselectivity under mild and neutral conditions, often without needing an additional metal catalyst. researchgate.net The Ce(IV) ion can coordinate with directing groups on the substrate, guiding the electrophilic nitration. researchgate.net

The versatility of hexanitratocerate(IV) is also demonstrated in its use with other reagents to promote nitration. For instance, the combination of tert-butyl nitrite (B80452) and hexanitratocerate(IV) can facilitate the N-H nitration of pyrazoles. acs.org

Table 1: Regioselective Iodination of Polymethylbenzenes using Ammonium Hexanitratocerate(IV) and Tetrabutylammonium Iodide oup.com

| Substrate | Conversion (%) | Yield (%) |

|---|---|---|

| 1,2,3-Trimethylbenzene | 100 | 71 |

| Mesitylene | 95 | 69 |

| m-Xylene | 86 | 74 |

| o-Xylene | 100 | 70 |

| 1,2,4,5-Tetramethylbenzene | No iodinated product, starting material recovered |

Heteroatom Oxidation Mechanisms (S, N, P)

Hexanitratocerate(IV) is a versatile one-electron oxidizing agent capable of oxidizing various organic compounds, including those containing heteroatoms like sulfur, nitrogen, and phosphorus. researchgate.netresearchgate.net The redox process involves the reduction of Ce(IV) to Ce(III), which is often signaled by a color change from orange-red to pale yellow. wikipedia.orgresearchgate.net

Sulfur Oxidation: Hexanitratocerate(IV) is effective for the oxidation of sulfur-containing compounds. A notable application is the oxidation of sulfides to sulfoxides. organic-chemistry.org This transformation can be performed using a catalytic amount of hexanitratocerate(IV) supported on silica (B1680970) gel, with sodium bromate (B103136) serving as the stoichiometric primary oxidant. organic-chemistry.org The use of this heterogeneous system allows for the reaction to be conducted in an organic solvent, which simplifies the work-up and isolation of the sulfoxide (B87167) product. organic-chemistry.org The reaction of hexanitratocerate(IV) with aryl sulfinates and sodium iodide in the presence of alkenes results in the formation of vinyl sulfones in very good yields. organic-chemistry.org

Nitrogen Oxidation: The oxidation of nitrogen-containing compounds by hexanitratocerate(IV) is also well-documented. The oxidation potential of cyclic nitroxide radicals is influenced by the substitution on the cyclic structure, which can be rationalized by the ability of substituents to electrostatically stabilize the oxidized oxoammonium cation. rsc.org Flash photolysis studies of hexanitratocerate(IV) with amino acids have shown that the reaction mechanism depends on the amino acid structure. researchgate.net For phenylalanine and histidine, an electron transfer pathway is proposed, while for other amino acids, a hydrogen abstraction mechanism is suggested. researchgate.net

Phosphorus Oxidation: While specific mechanistic studies on the oxidation of phosphorus compounds by hexanitratocerate(IV) are less detailed in the provided context, the general strong oxidizing power of Ce(IV) (E° ≈ 1.61 V) suggests its capability to oxidize phosphorus compounds like phosphines. wikipedia.org The reaction would likely proceed via a single-electron transfer from the phosphorus atom to the Ce(IV) center, forming a phosphonium (B103445) radical cation intermediate, which could then undergo further reaction.

Table 2: Oxidation of Sulfides to Sulfoxides using Catalytic CAN/NaBrO₃ organic-chemistry.org

| Sulfide Substrate | Product | Yield (%) |

|---|---|---|

| Thioanisole | Methyl phenyl sulfoxide | 98 |

| Diphenyl sulfide | Diphenyl sulfoxide | 96 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 95 |

| Dibutyl sulfide | Dibutyl sulfoxide | 92 |

| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 94 |

Photochemical Pathways and Photooxidation Mechanisms involving Hexanitratocerate(IV)

The hexanitratocerate(IV) anion is photochemically active and serves as a significant photolytic source of nitrate radicals (NO₃•), particularly in solvents like acetonitrile and aqueous nitric acid. researchgate.netcopernicus.orgresearchgate.net Irradiation of hexanitratocerate(IV) with ultraviolet (UV) light initiates the primary photochemical process: an inner-sphere electron transfer from a nitrate ligand to the Ce(IV) center. copernicus.orgresearchgate.net This process leads to the reduction of the cerium center to Ce(III) and the generation of a nitrate radical. researchgate.netcopernicus.org

Ultrafast transient absorption spectroscopy studies in acetonitrile have shown that upon photoexcitation, the hexanitratocerate(IV) complex undergoes an ultrafast (< 100 fs) intersystem crossing to a triplet state. researchgate.net This triplet state then decays with a characteristic time of about 40 ps to form a pentacoordinated Ce(III) intermediate and a nitrate radical. researchgate.net The quantum yield for the formation of the Ce(III) complex, (NH₄)₂CeIII(NO₃)₅(CH₃CN), is quite high, being 0.6 upon 308 nm excitation and 0.4 at 355 nm excitation. researchgate.net

The photochemically generated nitrate radicals are highly reactive and can participate in various photooxidation reactions. For instance, they can add to alkenes, as demonstrated in the photochemical reaction of hexanitratocerate(IV) with these substrates. copernicus.orgcopernicus.org The photolysis of hexanitratocerate(IV) in the presence of alcohols has been studied using Electron Spin Resonance (ESR), which detected radical intermediates. rsc.org For example, the irradiation of propan-1-ol and butan-1-ol with hexanitratocerate(IV) yielded ethyl and n-propyl radicals, respectively. rsc.org

The photochemistry of hexanitratocerate(IV) provides a convenient method for generating gas-phase nitrate radicals for atmospheric chemistry studies. copernicus.orgcopernicus.org By irradiating aerated aqueous solutions of hexanitratocerate(IV), significant mixing ratios of NO₃ can be achieved, avoiding the need for hazardous reagents like fluorine or chlorine compounds. copernicus.orgcopernicus.org The efficiency of NO₃ generation depends on factors such as the concentration of hexanitratocerate(IV), the presence of nitric acid or sodium nitrate, the photon flux, and the irradiation wavelength. copernicus.orgcopernicus.org

Table 3: Primary Photochemical Processes of Hexanitratocerate(IV) in Acetonitrile researchgate.netresearchgate.net

| Process | Description | Timescale / Quantum Yield |

|---|---|---|

| Photoexcitation | Absorption of UV light by [Ce(NO₃)₆]²⁻ | - |

| Intersystem Crossing | Transition to a dissociative triplet excited LMCT state | < 100 fs |

| Radical Formation | Decay of the triplet state to a Ce(III) complex and a nitrate radical (NO₃•) | ca. 40 ps |

| Product Formation | Formation of (NH₄)₂CeIII(NO₃)₅(CH₃CN) complex | Φ = 0.6 (at 308 nm) Φ = 0.4 (at 355 nm) |

Theoretical and Computational Studies on Hexanitratocerate Iv Systems

Density Functional Theory (DFT) Calculations on Hexanitratocerate(IV)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of hexanitratocerate(IV) systems. nih.govacs.org It offers a balance between computational cost and accuracy, making it suitable for studying complex, heavy-element-containing species. DFT calculations have been instrumental in understanding the electronic structure, predicting spectroscopic properties, and analyzing the reactivity of this anion. nih.govacs.org

DFT studies have been employed to analyze the nature of the bonding between the cerium center and the nitrate (B79036) ligands. The calculations confirm the significant covalent character of the Ce-O bonds, which contributes to the stability of the complex. The frontier molecular orbitals (FMOs) are crucial for understanding the chemical reactivity. dokumen.pubnih.gov In the hexanitratocerate(IV) anion, the Highest Occupied Molecular Orbitals (HOMOs) are typically localized on the nitrate ligands, while the Lowest Unoccupied Molecular Orbitals (LUMOs) are centered on the cerium ion. This distribution is consistent with its role as a strong oxidizing agent, readily accepting an electron into the cerium-centered LUMO. researchgate.net

Computational methods, particularly Time-Dependent DFT (TD-DFT), have been used to predict and interpret the spectroscopic properties of the hexanitratocerate(IV) anion. The characteristic orange-red color of ceric ammonium (B1175870) nitrate is due to a strong absorption in the visible region. TD-DFT calculations have successfully assigned this absorption to a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a molecular orbital primarily located on the nitrate ligands (HOMO) to one centered on the cerium(IV) ion (LUMO).

These calculations can also predict vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the structure and symmetry of the anion in different environments.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the reactivity of chemical species. dokumen.pubnih.gov For the hexanitratocerate(IV) anion, the energy and localization of the HOMO and LUMO are of particular interest. The low-lying LUMO, primarily of Ce 4f character, makes the complex a powerful one-electron oxidant. researchgate.net

DFT calculations allow for the quantification of various reactivity descriptors, which are derived from the energies of the FMOs. utm.my These descriptors provide a theoretical basis for the observed reactivity of hexanitratocerate(IV) in organic synthesis, such as in the oxidation of alcohols and the nitration of aromatic compounds. researchgate.net The analysis of these descriptors can help in rationalizing the selectivity and mechanism of reactions involving this complex.

Table 1: Calculated Reactivity Descriptors for a Model Hexanitratocerate(IV) System

| Descriptor | Formula | Typical Calculated Value (Arbitrary Units) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | High | Difficult to oxidize (remove an electron) |

| Electron Affinity (A) | A ≈ -ELUMO | High | Strong tendency to accept an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | High | High tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Moderate | Indicates a moderately soft Lewis acid |

| Electrophilicity Index (ω) | ω = χ² / (2η) | High | Strong electrophilic character |

Note: The actual values can vary depending on the level of theory and basis set used in the calculation.

Ab Initio Calculations for Hexanitratocerate(IV) Bonding Characterization

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been used to provide a more detailed understanding of the bonding in the hexanitratocerate(IV) anion. acs.orgdtic.mil These methods, while computationally more intensive than DFT, can offer a higher level of accuracy for certain properties.

Studies using ab initio methods have focused on the nature of the cerium-oxygen bonds. iastate.edu They have confirmed that there is a significant degree of covalent interaction between the cerium 4f orbitals and the oxygen 2p orbitals of the nitrate ligands. This covalency is crucial for stabilizing the high +4 oxidation state of cerium. The calculations have also been used to investigate the subtle interplay of steric and electronic effects that determine the icosahedral coordination geometry. osti.gov

Molecular Dynamics (MD) Simulations of Hexanitratocerate(IV) in Solution

While gas-phase calculations provide fundamental insights, the behavior of the hexanitratocerate(IV) anion in solution is critical for understanding its reactivity in practical applications. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a system, including the interactions between the solute and solvent molecules. nih.govua.pt

MD simulations of the [Ce(NO₃)₆]²⁻ anion in various solvents, such as water and acetonitrile (B52724), have been performed to investigate its solvation structure and dynamics. researchgate.netresearchgate.net These simulations can reveal how the solvent molecules arrange themselves around the anion and how this solvation shell influences the anion's structure and reactivity. For instance, in aqueous solutions, the hexanitratocerate(IV) anion is known to dissociate, and MD simulations can help to model the subsequent hydrolysis and potential formation of dimeric species. researchgate.net

Table 2: Representative Data from a Hypothetical MD Simulation of [Ce(NO₃)₆]²⁻ in Acetonitrile

| Property | Description | Simulated Value |

|---|---|---|

| Ce-N Radial Distribution Function (g(r)) Peak | Most probable distance between the Ce ion and the N atom of acetonitrile | ~4.5 Å |

| Ce-C Radial Distribution Function (g(r)) Peak | Most probable distance between the Ce ion and the C atom of the methyl group of acetonitrile | ~5.2 Å |

| Coordination Number of Solvent Molecules | Average number of acetonitrile molecules in the first solvation shell | 8-10 |

| Diffusion Coefficient of [Ce(NO₃)₆]²⁻ | Measure of the translational mobility of the anion in the solvent | ~0.5 x 10⁻⁵ cm²/s |

Note: These are illustrative values and would depend on the specific force field and simulation parameters.

Computational Modeling of Reaction Pathways Involving Hexanitratocerate(IV)

A significant area of computational research on hexanitratocerate(IV) involves modeling the reaction pathways of processes where it acts as an oxidant. acs.orgdokumen.pub By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed mechanistic understanding.

For example, DFT calculations have been used to model the oxidation of alcohols by ceric ammonium nitrate. researchgate.net These models can help to elucidate whether the reaction proceeds via a radical mechanism or a concerted pathway. Similarly, the mechanism of C-C bond formation and other organic transformations catalyzed by hexanitratocerate(IV) has been investigated using these techniques. acs.org These computational studies are invaluable for rationalizing experimental observations, predicting the outcomes of new reactions, and designing more efficient synthetic methodologies.

Quantitative Structure-Activity Relationship (QSAR) Studies for Hexanitratocerate(IV) Analogs